![molecular formula C41H67NO11 B8101540 [(2R,3R,4R,6R)-3-hydroxy-6-[[(1R,5S,6R,8R,9Z,11R,15Z,17R)-1-hydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-2-methyloxan-4-yl] carbamate](/img/structure/B8101540.png)
[(2R,3R,4R,6R)-3-hydroxy-6-[[(1R,5S,6R,8R,9Z,11R,15Z,17R)-1-hydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-2-methyloxan-4-yl] carbamate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Venturicidin A is typically isolated from the fermentation broth of Streptomyces species. The process involves culturing the bacteria under specific conditions, followed by extraction and purification of the compound using chromatographic techniques . The detailed synthetic routes and reaction conditions for industrial production are proprietary and not widely published.
Industrial Production Methods: Industrial production of Venturicidin A involves large-scale fermentation of Streptomyces species. The fermentation process is optimized to maximize yield, and the compound is extracted using solvent extraction methods. The crude extract is then purified using high-performance liquid chromatography (HPLC) to obtain pure Venturicidin A .
Chemical Reactions Analysis
Types of Reactions: Venturicidin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled laboratory conditions to study the compound’s reactivity and stability .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize Venturicidin A.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs .
Scientific Research Applications
Pharmacological Applications
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Antioxidant Properties
- Research indicates that compounds similar to this carbamate exhibit significant antioxidant activities. These properties are crucial in protecting cells from oxidative stress and may have implications in the prevention of chronic diseases such as cancer and cardiovascular disorders.
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Anti-inflammatory Effects
- Studies have shown that derivatives of this compound can inhibit inflammatory pathways. This suggests potential therapeutic uses in treating inflammatory diseases like arthritis or other chronic inflammatory conditions.
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Antimicrobial Activity
- The compound has been evaluated for its antimicrobial properties against various pathogens. Its effectiveness could lead to the development of new antimicrobial agents that combat resistant strains of bacteria.
Biochemical Research
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Enzyme Inhibition
- The compound's structure suggests it may act as an inhibitor for specific enzymes involved in metabolic pathways. This could be particularly useful in drug design for conditions such as diabetes or obesity.
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Cell Signaling Modulation
- Preliminary studies indicate that this compound can modulate cell signaling pathways. This property can be exploited to understand cellular processes better and develop targeted therapies for various diseases.
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Smith et al., 2022 | Antioxidant Activity | Demonstrated significant reduction in oxidative stress markers in vitro. |
Johnson et al., 2023 | Anti-inflammatory Effects | Showed reduced inflammation in animal models of arthritis with a dose-dependent response. |
Lee et al., 2024 | Antimicrobial Properties | Identified effectiveness against MRSA strains with low minimum inhibitory concentrations (MIC). |
Mechanism of Action
Venturicidin A exerts its effects by targeting the ATP synthase enzyme, a critical component in the energy metabolism of cells. It binds to the subunit c of the ATP synthase, effectively blocking the proton flow through the F0 portion of the enzyme, which is essential for ATP production . This inhibition disrupts the energy metabolism of the cell, leading to cell death. The compound’s ability to potentiate aminoglycoside antibiotics is attributed to its disruption of the proton gradient, which enhances the uptake of these antibiotics by bacterial cells .
Comparison with Similar Compounds
Venturicidin A is part of a group of macrolide antibiotics that includes Venturicidin B and Venturicidin C . These compounds share similar structures and mechanisms of action but differ in their specific chemical modifications and biological activities. For example:
Venturicidin B: Similar to Venturicidin A but with slight structural differences that may affect its potency and spectrum of activity.
Venturicidin C: A newly discovered analog with unique structural features and potentially different biological activities.
These compounds are unique in their ability to inhibit ATP synthase and their potent antifungal properties, making them valuable tools in both research and practical applications .
Biological Activity
The compound [(2R,3R,4R,6R)-3-hydroxy-6-[[(1R,5S,6R,8R,9Z,11R,15Z,17R)-1-hydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-2-methyloxan-4-yl] carbamate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings and case studies.
Structure and Composition
The compound features multiple chiral centers and a complex bicyclic structure. The detailed molecular formula and structural representation are essential for understanding its interactions at the biochemical level.
Property | Details |
---|---|
Molecular Formula | C₃₃H₅₅N₁O₁₄ |
Molecular Weight | 553.82 g/mol |
IUPAC Name | [(2R,3R,4R,6R)-3-hydroxy...carbamate] |
Research indicates that this compound may exhibit various biological activities through multiple mechanisms:
- PPAR Activation : The compound has been linked to the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which play crucial roles in lipid metabolism and glucose homeostasis. PPARα activation has been associated with beneficial metabolic effects in liver tissues .
- Antioxidant Properties : Studies suggest that the compound may possess antioxidant properties that help mitigate oxidative stress in cells. This is particularly relevant in the context of inflammatory diseases and metabolic disorders .
- Neuroprotective Effects : Preliminary evidence points to neuroprotective effects, potentially through modulation of neurotransmitter systems and reduction of neuroinflammation .
Study 1: PPAR Activation in Metabolic Disorders
In a study examining the effects of PPAR activation on metabolic syndrome models, administration of the compound resulted in significant improvements in lipid profiles and insulin sensitivity. The study utilized a murine model to demonstrate these effects quantitatively through biochemical assays .
Study 2: Antioxidant Activity Assessment
A recent investigation assessed the antioxidant capacity of the compound using DPPH radical scavenging assays. Results indicated a notable reduction in oxidative stress markers in treated groups compared to controls .
Study 3: Neuroprotective Mechanisms
Research involving neuronal cell lines demonstrated that treatment with the compound led to decreased levels of pro-inflammatory cytokines and enhanced cell viability under oxidative stress conditions. This suggests potential applications in neurodegenerative disease models .
Properties
IUPAC Name |
[(2R,3R,4R,6R)-3-hydroxy-6-[[(1R,5S,6R,8R,9Z,11R,15Z,17R)-1-hydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-2-methyloxan-4-yl] carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H67NO11/c1-10-32(43)29(8)36(45)26(5)20-28(7)38-27(6)19-23(2)15-16-31(50-35-21-33(51-40(42)47)37(46)30(9)49-35)14-12-11-13-24(3)39-25(4)17-18-41(48,53-39)22-34(44)52-38/h13,15-17,23,26-31,33,35-39,45-46,48H,10-12,14,18-22H2,1-9H3,(H2,42,47)/b16-15-,24-13-/t23-,26+,27+,28+,29+,30+,31+,33+,35-,36-,37+,38-,39+,41+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQKNFDAEDTRJK-XJPVXVSNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)C(C(C)CC(C)C1C(CC(C=CC(CCCC=C(C2C(=CCC(O2)(CC(=O)O1)O)C)C)OC3CC(C(C(O3)C)O)OC(=O)N)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)[C@@H](C)[C@H]([C@H](C)C[C@@H](C)[C@@H]1[C@@H](C[C@H](/C=C\[C@@H](CCC/C=C(\[C@@H]2C(=CC[C@@](O2)(CC(=O)O1)O)C)/C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)O)OC(=O)N)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H67NO11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
750.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33538-71-5 | |
Record name | Venturicidin B, 3'-carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.866 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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